molecular formula C22H27N3O3S B2819530 N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine CAS No. 862741-91-1

N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine

Cat. No.: B2819530
CAS No.: 862741-91-1
M. Wt: 413.54
InChI Key: ODDSDHZCYFQHQK-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine is a propane-1,3-diamine derivative featuring a dimethyl group at the N1 position and a substituted oxazole ring at the N3 position. The oxazole moiety is functionalized with a p-tolyl group at the 2-position and a tosyl (p-toluenesulfonyl) group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, or materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Tolyl Group: The tolyl group is introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with the oxazole intermediate in the presence of a Lewis acid catalyst.

    Attachment of the Tosyl Group: The tosyl group is added through a sulfonation reaction, where the oxazole-tolyl intermediate is treated with tosyl chloride in the presence of a base.

    Formation of the Diamine:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring or the tosyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tosyl group, which can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Products include aldehydes, carboxylic acids, and ketones.

    Reduction: Products include primary and secondary amines, and alcohols.

    Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new therapeutic agents, particularly in targeting specific enzymes or receptors.

    Biochemical Research: It can be used as a probe to study biochemical pathways and interactions at the molecular level.

Industry:

    Polymer Chemistry: The compound can be incorporated into polymer backbones to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

    Surface Coatings: Its functional groups allow for strong adhesion to various substrates, making it useful in the formulation of advanced coatings.

Mechanism of Action

The mechanism by which N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine exerts its effects depends on its application:

    Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and facilitating catalytic cycles.

    Drug Action: In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

    Material Properties: In materials science, its structure influences the physical properties of the resulting materials, such as conductivity or fluorescence.

Comparison with Similar Compounds

Propane-1,3-diamine derivatives are widely explored due to their structural versatility. Below is a detailed comparison of the target compound with analogs from the literature:

Compound 1 : N1-(2-(Biphenyl-4-yloxy)ethyl)propane-1,3-diamine

  • Structure : Biphenyl ether linked to the diamine chain via an ethyl spacer.
  • Synthesis : Parent compound for RVFV (Rift Valley Fever Virus) inhibitors; modifications focused on the diamine chain while preserving the biphenyl group .
  • Key Differences: Lacks the oxazole and tosyl groups.
  • Activity : Exhibited antiviral activity against RVFV, with EC₅₀ values in the low micromolar range .

Compound 2 : N1,N1-Dimethyl-N3-(2,4,6-Tribromo-3-methoxyphenethyl)propane-1,3-diamine

  • Structure : N1-dimethylated diamine with a tribrominated methoxyphenethyl group at N3.
  • Synthesis : Two synthetic routes reported, yielding 3% (route 1) and 50% (route 2), highlighting the impact of methodology on efficiency .
  • Key Differences: The brominated aromatic group may enhance halogen bonding interactions, useful in antitrypanosomal applications.
  • Activity: Demonstrated potent activity against Trypanosoma brucei (EC₅₀ = 0.12 µM), attributed to the electron-withdrawing bromine atoms .

Compound 3 : 2-(4-(Estradiol-17-yl)-1H-1,2,3-Triazol-1-yl)Propane-1,3-Diamine

  • Structure : Propane-1,3-diamine linked to estradiol via a triazole ring.
  • Synthesis : Synthesized via CuAAC "click" chemistry with 97% yield for the triazole intermediate and 95% yield after deprotection .
  • Key Differences : The estradiol moiety confers estrogen receptor targeting, while the triazole enhances stability.
  • Applications : Designed as a ligand for hormone-responsive therapies, demonstrating the adaptability of diamine scaffolds in drug delivery .

Compound 4 : N1-(7-Chloroquinoline-4-yl)Propane-1,3-Diamine

  • Structure: Chloroquinoline group at N1.
  • Synthesis: Derived from 7-chloroquinoline, a known antimalarial scaffold .
  • Activity : Exhibited antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), linking the diamine’s basicity to membrane disruption .

Key Observations :

  • Heterocyclic Moieties: The oxazole (target) and triazole (Compound 3) introduce π-π stacking capabilities, whereas biphenyl (Compound 1) and quinoline (Compound 4) groups enhance aromatic interactions.
  • Synthetic Yields : Click chemistry (Compound 3) offers superior efficiency compared to bromination (Compound 2), suggesting alternative routes for optimizing the target compound’s synthesis.

Q & A

Q. Basic: What synthetic methodologies are commonly employed to synthesize N1,N1-dimethyl-N3-(2-(p-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine?

The compound is synthesized through multi-step reactions involving:

  • CuAAC Click Chemistry : For linking azide-alkyne moieties (e.g., coupling a tosyloxazole core with a propane-1,3-diamine derivative) .
  • Protection/Deprotection Strategies : Use of tert-butyl carbamate groups to protect amine functionalities during synthesis, followed by HCl-mediated deprotection to yield the final product (95% yield reported in similar compounds) .
  • Alkylation Reactions : Dimethylation of primary amines using iodomethane (MeI) under controlled heating (70°C, 72 hours) and DMF solvent, monitored by TLC .

Q. Basic: How is the structural integrity of this compound confirmed in experimental settings?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., dimethylamine protons at δ 2.15–2.22 ppm and aromatic protons from p-tolyl/tosyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ions with <1 ppm error) .
  • Infrared Spectroscopy (IR) : Confirms functional groups (e.g., sulfonate stretching at ~1170 cm⁻¹ for the tosyl group) .

Q. Advanced: How can researchers optimize reaction yields when synthesizing derivatives with bulky substituents?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalytic Systems : CuI with ligands like L-proline improves coupling efficiency in aryl amination steps (e.g., 70% yield for naphthyl derivatives) .
  • Temperature Control : Prolonged heating (e.g., 70°C for 72 hours) ensures complete alkylation, as incomplete reactions may require additional MeI .

Q. Advanced: What structural modifications enhance antiparasitic activity in related diamine derivatives?

  • Electron-Withdrawing Groups : Substitution with trifluoromethyl (-CF₃) or halogens (e.g., Br) improves target binding (e.g., IC₅₀ values <1 µM in Trypanosoma brucei assays) .
  • Aromatic Flexibility : Replacing p-tolyl with naphthyl groups increases lipophilicity and membrane permeability (70% yield for naphthyl derivative with potent activity) .
  • Steric Considerations : Bulky substituents on the oxazole ring (e.g., tosyl vs. mesyl) may reduce steric hindrance during enzyme interactions .

Q. Advanced: How should researchers address discrepancies in reported biological activity data across studies?

  • Validate Assay Conditions : Ensure consistent parasite strains (e.g., Trypanosoma brucei rhodesiense) and incubation times .
  • Control for Purity : Use HPLC (>95% purity) to exclude confounding effects from impurities .
  • Comparative SAR Analysis : Cross-reference activity trends (e.g., trifluoromethyl derivatives consistently outperforming methoxy analogs) .

Q. Advanced: What experimental strategies resolve low yields in reductive amination steps?

  • Catalyst Screening : Test alternatives to SnCl₂ (e.g., Pd/C or Raney Ni) for nitro-group reduction .
  • pH Optimization : Maintain alkaline conditions (pH 10–12) during extraction to stabilize amine intermediates .
  • Real-Time Monitoring : Use TLC or inline IR spectroscopy to detect side reactions (e.g., over-reduction) .

Q. Advanced: How can computational methods guide the design of novel derivatives?

  • Docking Studies : Model interactions with trypanosomal enzymes (e.g., TbCatB) to prioritize substituents with favorable binding .
  • QSAR Modeling : Correlate logP values with in vivo efficacy; derivatives with logP 2–3 show optimal brain penetration for CNS-targeted parasites .
  • ADMET Prediction : Use tools like SwissADME to predict metabolic stability and toxicity early in design .

Properties

IUPAC Name

N',N'-dimethyl-N-[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-16-6-10-18(11-7-16)20-24-22(21(28-20)23-14-5-15-25(3)4)29(26,27)19-12-8-17(2)9-13-19/h6-13,23H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDSDHZCYFQHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCN(C)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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